2-(Phenethylhydrazono)-propionic acid
Description
2-(Phenethylhydrazono)-propionic acid is a hydrazone derivative of propionic acid, characterized by a phenethyl hydrazone moiety attached to the α-carbon of the propionic acid backbone. This compound has been identified as part of a novel class of hypoglycemic agents, demonstrating significant effects on redox systems, acid-base balance, and monoamine oxidase (MAO) activity in preclinical studies . The compound’s elemental composition (C${11}$H${14}$N$2$O$2$) and functional groups (hydrazone, carboxylic acid) contribute to its physicochemical properties, such as solubility and metabolic stability, which are critical for its pharmacological activity.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-phenylethylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c1-9(11(14)15)13-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,14,15) |
InChI Key |
NCQKSUNJAAZVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNCCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Hydrazonopropionic Acid Derivatives
2.1.1. 2-(2-Cyclohexyl-ethylhydrazono)-Propionic Acid This compound, studied alongside 2-(phenethylhydrazono)-propionic acid , substitutes the phenethyl group with a cyclohexyl-ethyl moiety. Key differences include:
- Biological Activity: Both compounds inhibit MAO, but this compound exhibits stronger hypoglycemic effects, suggesting the aromatic phenethyl group enhances target specificity.
- Acid-Base Effects : The cyclohexyl derivative shows a milder impact on systemic pH, possibly due to reduced ionization or metabolic byproducts.
2.1.2. 2-[(4-Methylbenzoyl)hydrazono]-Propionic Acid Monohydrate This derivative replaces the phenethyl group with a 4-methylbenzoyl hydrazone (C${11}$H${12}$N$2$O$3$·H$_2$O) . Structural analysis reveals:
- Crystal Packing: Monoclinic crystal system (space group P2$_1$) with hydrogen-bonded chains (O–H···O interactions) and π-π stacking between aromatic rings . These features may enhance stability compared to the non-crystalline phenethyl analogue.
- Bioactivity : The benzoyl group could confer antioxidant properties, but hypoglycemic activity remains unstudied, highlighting functional divergence based on substituents.
Functional Group Variants: Phenoxypropionic Acids
2.2.1. 2-(2,4-Dichlorophenoxy)-Propionic Acid A herbicide with a phenoxy group instead of a hydrazone :
- Toxicity: Classified as a carcinogen (IARC) with acute hazards (skin/eye irritation, respiratory toxicity) , contrasting sharply with the therapeutic profile of hydrazonopropionic acids.
- Applications: Used in agriculture, demonstrating how substituent choice (chlorophenoxy vs. hydrazone) dictates compound utility.
2.2.2. 2-(4-Chloro-2-Methylphenoxy)-Propionic Acid (MCPP) Another herbicide structurally related to dichlorophenoxy derivatives :
- Physicochemical Properties: Higher halogen content increases environmental persistence but reduces biodegradability compared to hydrazonopropionic acids.
- Mechanism : Acts as an auxin mimic in plants, unrelated to the enzymatic modulation seen in hydrazone derivatives .
Miscellaneous Derivatives
- Ethyl 2-Amino-2-(2-(2-Phenylacetyl)hydrazono)Acetate: Features an ethyl ester and phenylacetyl group, which may improve oral bioavailability but reduce carboxylic acid-mediated interactions .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- Hydrazone vs. Phenoxy Groups: The hydrazone moiety in this compound enables reversible interactions with enzymes like MAO, whereas phenoxy groups in herbicides disrupt plant-specific pathways. This distinction underscores the importance of functional group selection in drug design .
- Substituent Effects : Aromatic substituents (e.g., phenethyl) enhance hypoglycemic activity compared to aliphatic (cyclohexyl) or halogenated groups, likely due to π-π interactions with biological targets .
- Safety Profiles: Hydrazonopropionic acids exhibit lower acute toxicity compared to chlorinated phenoxy derivatives, which are carcinogenic and require stringent handling protocols .
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